molecular formula C17H14N2S B13992026 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64997-27-9

6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B13992026
CAS No.: 64997-27-9
M. Wt: 278.4 g/mol
InChI Key: FWZUCPSMECJOAK-UHFFFAOYSA-N
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Description

6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a chemical compound of significant interest in medicinal chemistry and oncology research. It is built around the imidazothiazole core scaffold, a structure recognized for its diverse biological activities and presence in pharmacologically active substances . Derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been identified as potent inhibitors of key biological targets. For instance, certain 6-phenylimidazo[2,1-b]thiazole derivatives have been discovered as a new class of FLT3 inhibitors, showing exceptional promise in targeting acute myeloid leukemia (AML) . One such compound demonstrated high potency in both cellular and enzymatic assays, highlighting the potential of this chemical class in developing targeted anti-cancer therapies . Furthermore, structurally similar frameworks, such as imidazo[2,1-b][1,3,4]thiadiazoles, have shown relevant in vitro antiproliferative activity against resistant pancreatic cancer cell lines, suggesting potential applications in targeting hard-to-treat cancers . This makes 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole a valuable building block for researchers synthesizing novel compounds to investigate new pathways in drug discovery, particularly for oncology. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

64997-27-9

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-9,12H,10-11H2

InChI Key

FWZUCPSMECJOAK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl Bromopyruvate and Thiourea to Form Ethyl-2-aminothiazole-4-carboxylate Intermediate

A key intermediate in the synthesis is ethyl-2-aminothiazole-4-carboxylate, prepared by refluxing ethyl bromopyruvate with thiourea in ethanol for 4 hours. This condensation forms the thiazole ring essential for subsequent cyclization steps.

Step Reagents Conditions Yield (%) Notes
1 Ethyl bromopyruvate + Thiourea Reflux in EtOH, 4 h High (not specified) Formation of thiazole intermediate

Cyclization with Phenacyl Bromides to Form Imidazo[2,1-b]thiazole Core

The intermediate is then cyclized with various phenacyl bromides, including biphenyl-substituted phenacyl bromide derivatives, under reflux in ethanol. This step introduces the biphenyl moiety at the 6-position of the imidazo[2,1-b]thiazole scaffold.

Step Reagents Conditions Yield (%) Notes
2 Ethyl-2-aminothiazole-4-carboxylate + Biphenyl-phenacyl bromide Reflux in EtOH Moderate to high (varies) Formation of 6-(biphenyl)imidazo[2,1-b]thiazole esters

Ester Hydrolysis and Further Functionalization

Subsequent hydrolysis of the ester group using lithium hydroxide monohydrate in aqueous or mixed solvents yields the corresponding carboxylic acids. These acids serve as intermediates for further coupling reactions, such as amidation or sulfonyl piperazine conjugation.

Step Reagents Conditions Yield (%) Notes
3 Ester intermediate + LiOH·H2O Hydrolysis, aqueous medium High (up to 95%) Conversion to carboxylic acid

Coupling with Amines or Piperazine Derivatives

Carboxylic acids are activated using coupling agents like EDCI and HOBt in dry DMF at low temperatures (0 °C), then reacted with amines or piperazine derivatives to form amide bonds, yielding functionalized derivatives of the target compound.

Step Reagents Conditions Yield (%) Notes
4 Carboxylic acid + amine + EDCI/HOBt DMF, 0 °C to RT, 12 h Moderate to high Formation of amide-linked derivatives

Alternative Preparation Routes and Derivative Syntheses

Thiosemicarbazone Route and Cyclization to Thiadiazole Derivatives

In some protocols, thiosemicarbazone derivatives are synthesized by refluxing aldehydes with thiosemicarbazide in ethanol, followed by cyclization with acetic anhydride or phenacyl bromides to form 1,3,4-thiadiazole or thiazole derivatives. These methods provide alternative access to related heterocycles structurally similar to imidazo[2,1-b]thiazoles bearing aryl substituents.

Oxidation and Functional Group Modifications

Oxidation of the thiazole nitrogen or sulfur atoms using peroxy acids (e.g., 3-chloroperoxybenzoic acid) can yield N-oxides or sulfone derivatives, expanding the chemical diversity of the scaffold.

Representative Data Table Summarizing Key Synthetic Steps

Step No. Reaction Type Starting Materials Conditions Product Type Yield (%) Reference
1 Condensation Ethyl bromopyruvate + Thiourea Reflux in ethanol, 4 h Ethyl-2-aminothiazole-4-carboxylate High
2 Cyclization Intermediate + Biphenyl-phenacyl bromide Reflux in ethanol 6-(Biphenyl)imidazo[2,1-b]thiazole esters Moderate to high
3 Ester Hydrolysis Ester intermediate + LiOH·H2O Aqueous medium Corresponding carboxylic acid Up to 95
4 Amide Coupling Carboxylic acid + amine + EDCI/HOBt DMF, 0 °C to RT, 12 h Amide derivatives Moderate to high
5 Thiosemicarbazone formation Aldehyde + Thiosemicarbazide Reflux in ethanol, 4 h Thiosemicarbazone derivatives 73-89
6 Cyclization to Thiadiazole Thiosemicarbazone + Acetic anhydride Reflux, 5 h 1,3,4-Thiadiazole derivatives 67-78

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole derivatives involves various molecular targets and pathways. For instance, some derivatives modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation. Additionally, these compounds can inhibit key enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
  • Molecular Formula : C₁₂H₁₂N₂S
  • Molecular Weight : 216.30 g/mol
  • Key Differences : Replaces the biphenyl group with a 4-methylphenyl substituent.
3-Aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles
  • Example: 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)phenol (Compound 4e) Antioxidant Activity: 97% DPPH radical inhibition due to the phenol group, which donates hydrogen atoms. Comparison: The biphenyl group in the target compound lacks hydroxyl substituents, likely reducing antioxidant efficacy but increasing metabolic stability .

Core Structure Modifications

Levamisole (L-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole)
  • Molecular Formula : C₁₁H₁₂N₂S
  • Molecular Weight : 204.31 g/mol
  • Key Differences : Contains a tetrahydroimidazothiazole ring (saturated) vs. the dihydro core in the target compound.
  • Pharmacological Activity : Broad-spectrum anthelmintic; structural saturation may enhance conformational flexibility and target engagement .
6-(2-Benzthiazolyl)-2,3-dihydroimidazo[2,1-b]thiazole
  • Activity : Inactive against Necator americanus infection in hamsters.
  • Comparison : Replacement of biphenyl with benzthiazolyl eliminates anthelmintic activity, emphasizing the biphenyl group’s critical role in target binding .

Heterocyclic Substitutions

4,3-Thien-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
  • Key Feature : Substitution with a thienyl group instead of biphenyl.
  • Implications : Thiophene’s electron-rich aromatic system may alter π-π stacking interactions and electronic distribution, affecting potency in antimicrobial or antiparasitic assays .

Antimicrobial and Antifungal Activity

  • Sulfur-Containing 2,3-Dihydroimidazo[2,1-b]thiazoles : Demonstrated bactericidal and fungicidal activity in recent studies, though specific data for the biphenyl derivative are lacking. Substituents like halogens or methoxy groups enhance potency .
  • SK&F 86002 (p38MAPK Inhibitor) : While structurally distinct (contains pyridyl and fluorophenyl groups), its specificity for IL-1 inhibition highlights the scaffold’s versatility in targeting diverse pathways .

Antioxidant Activity

  • Phenol Derivatives: Compound 4e (97% DPPH inhibition) outperforms biphenyl analogs, underscoring the importance of hydrogen-donating groups. The biphenyl compound’s higher LogP may favor cell penetration but reduce radical scavenging .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP PSA (Ų) Notable Activity
Target Compound 278.37 4.32 17.82 Data pending (structural analog studies suggest antimicrobial potential)
6-(4-Methylphenyl) Analog 216.30 ~3.5* ~17.82 Unknown
Levamisole 204.31 2.45 41.57 Anthelmintic
Compound 4e (Phenol Derivative) 232.29 ~2.8* 57.65 Antioxidant (97% DPPH inhibition)

*Estimated based on structural similarity.

Biological Activity

The compound 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a member of the imidazo-thiazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C17H14N2SC_{17}H_{14}N_2S, with a molecular weight of 282.37 g/mol. The structure features an imidazo-thiazole core fused with a biphenyl moiety, which is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo-thiazole derivatives, including the compound .

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity with IC50 values ranging from 1.02 µM to 1.67 µM against MOLT-4 leukemia and MDA-MB-231 breast cancer cells .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation. Notably, it acts as a potent inhibitor of ErbB4 kinase with an IC50 value of 15.24 nM .

Antimicrobial Activity

Imidazo-thiazoles have also been evaluated for their antimicrobial properties .

  • Activity Against Pathogens : In vitro assays have revealed that some derivatives exhibit significant activity against both bacterial and fungal strains. For example, compounds derived from this scaffold have shown efficacy against resistant strains of Staphylococcus aureus .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives.

  • Case Studies : A series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant properties. Some exhibited high protective effects in seizure models, indicating potential use in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activities of imidazo-thiazoles are heavily influenced by their structural components.

Structural FeatureEffect on Activity
Biphenyl moietyIncreases lipophilicity and enhances binding affinity to targets
Substituents on thiazoleModulate potency and selectivity; electron-donating groups enhance activity
Positioning of functional groupsCritical for interaction with specific biological targets

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is essential for clinical applications.

  • Toxicity Studies : Preliminary studies indicate that certain derivatives possess low toxicity levels in non-cancerous cell lines, suggesting a favorable safety profile . However, comprehensive toxicological evaluations are necessary for further development.

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